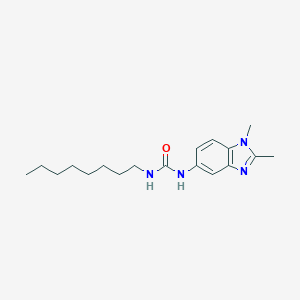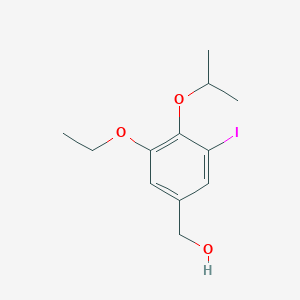
N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is a complex organic compound that features a benzofuran ring, a tetrazole moiety, and a carbamothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea typically involves multiple steps, starting with the preparation of the benzofuran ring and the tetrazole moiety. Common synthetic routes include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.
Synthesis of the Tetrazole Moiety: Tetrazoles can be synthesized using triethyl orthoformate and sodium azide, or through the reaction of alcohols and aldehydes with isocyanides.
Coupling Reactions: The final step involves coupling the benzofuran ring with the tetrazole moiety using carbamothioylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antibacterial, antifungal, or anti-inflammatory agent.
Material Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study receptor-ligand interactions due to its ability to mimic carboxylic acids.
Mecanismo De Acción
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing it to bind to receptors and enzymes in a similar manner. This interaction can modulate various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: This compound also features a tetrazole moiety and is known for its energetic properties.
N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: Another tetrazole derivative with significant anti-inflammatory action.
Uniqueness
N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is unique due to its combination of a benzofuran ring and a tetrazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.
Propiedades
Fórmula molecular |
C14H14N6O2S |
|---|---|
Peso molecular |
330.37g/mol |
Nombre IUPAC |
N-[(2-propyltetrazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H14N6O2S/c1-2-7-20-18-13(17-19-20)16-14(23)15-12(21)11-8-9-5-3-4-6-10(9)22-11/h3-6,8H,2,7H2,1H3,(H2,15,16,18,21,23) |
Clave InChI |
JJZXOZKHPDJTFQ-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
SMILES canónico |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B426084.png)


![[1-(4-methylbenzyl)-1H-indol-3-yl]methanol](/img/structure/B426090.png)
![(5Z)-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B426091.png)
![3-Allyl-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B426092.png)
![3-Allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B426093.png)
![1-methyl-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B426097.png)

![N-(2-furylmethyl)-2-{3-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B426100.png)
![{4-[(1-(3-methoxy-4-propoxybenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B426101.png)
![2-({4-[(1-Allyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-bromo-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B426102.png)

![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B426105.png)
